molecular formula C15H15N5O3S B5335906 4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5335906
M. Wt: 345.4 g/mol
InChI Key: DETMREAASZCERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is not fully understood. However, it has been hypothesized that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may inhibit the production of certain inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. It has also been found to have a low toxicity profile, indicating that it may be a safe compound for use in research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on 4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide. One area of interest is the compound's potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for this application. Another area of interest is the compound's potential use as an anti-inflammatory agent. Additional studies are needed to determine the mechanisms by which the compound exerts its anti-inflammatory effects, and to determine its potential use in treating inflammatory diseases such as rheumatoid arthritis.
In conclusion, this compound is a sulfonamide-based compound that has potential applications in various fields of scientific research. Its low toxicity profile and potential anti-cancer and anti-inflammatory effects make it an attractive compound for further study. However, additional research is needed to fully understand its mechanism of action and to determine its optimal use in laboratory experiments.

Synthesis Methods

The synthesis of 4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonyl chloride with pyrazolo[1,5-a]pyridin-3-amine in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is carried out at room temperature. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has been extensively studied for its scientific research applications. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridin-3-ylmethylsulfamoyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c16-15(21)19-12-4-6-13(7-5-12)24(22,23)18-10-11-9-17-20-8-2-1-3-14(11)20/h1-9,18H,10H2,(H3,16,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETMREAASZCERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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